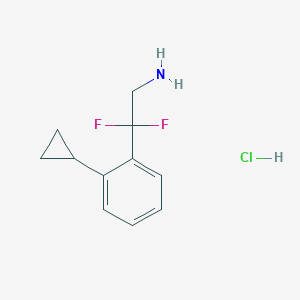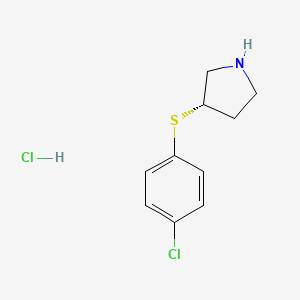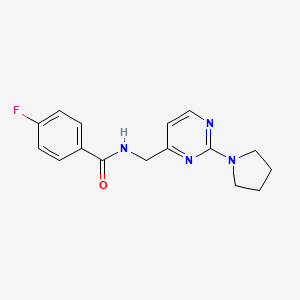
2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a phenyl group and a difluoroethanamine group. The hydrochloride indicates that it’s a hydrochloride salt, which typically forms when an organic base is reacted with hydrochloric acid.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the phenyl group, and the incorporation of the difluoroethanamine group. The exact methods would depend on the specific reactions used. For example, the cyclopropyl group could potentially be formed via a cyclopropanation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would consist of a three-membered ring of carbon atoms . The phenyl group would be a six-membered carbon ring, and the difluoroethanamine group would contain a nitrogen atom bonded to two hydrogen atoms and a carbon atom, which in turn is bonded to two fluorine atoms.
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the cyclopropyl group could potentially make it more reactive, as cyclopropyl groups are known to be highly strained . The difluoroethanamine group could also influence its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the cyclopropyl group could potentially affect its shape and polarity . The difluoroethanamine group could influence its acidity or basicity.
Aplicaciones Científicas De Investigación
Biocatalytic Strategies for Fluorinated Compounds
Biocatalysis offers a strategic approach for the stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes, showcasing the difluoromethyl group's significance in drug discovery due to its role as a bioisostere for methyl, hydroxyl, and thiol groups. This method, utilizing engineered myoglobin catalysts, emphasizes the creation of fluorinated building blocks, crucial for medicinal chemistry, including the synthesis of CHF2 isosteres of TRPV1 inhibitors (Carminati et al., 2020).
Synthesis of Fluorinated Cyclopropanes
The development of methodologies for the synthesis of fluorinated cyclopropanes, like trifluoromethyl-substituted cyclopropanes, is a significant area of research due to their relevance in pharmaceutical and agrochemical sectors. Techniques involving fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions demonstrate the ability to produce cis-configured trifluoromethyl cyclopropanes across a broad range of substrates with high yields and diastereoselectivities (Hock et al., 2017).
Advancements in Cyclopropanation Methods
Recent advancements in cyclopropanation methods, including cobalt-catalyzed processes, have enabled the enantioselective creation of trifluoromethyl-substituted cyclopropanes. These processes highlight the significance of such compounds as building blocks in drug discovery, due to their potential in constructing complex molecular architectures (Morandi et al., 2011).
Novel Fluorinated Aromatic Compounds
The synthesis of novel fluorinated aromatic compounds, such as polyimides derived from trifluoromethyl-substituted diamines, illustrates the importance of fluorinated cyclopropane derivatives in developing materials with exceptional solubility, thermal stability, and mechanical properties. These materials are valuable for various applications beyond pharmaceuticals, including high-performance polymers (Yin et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13,7-14)10-4-2-1-3-9(10)8-5-6-8;/h1-4,8H,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPJPYRIMVCZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)
![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)